molecular formula C16H13F2NO B5912390 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one

3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B5912390
M. Wt: 273.28 g/mol
InChI Key: URLRDAXMYWFVSS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DFP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFP-1 has been found to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its specificity for GSK-3β, which allows researchers to study the effects of inhibiting this specific enzyme on cellular processes. However, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are many potential future directions for research on 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one and its potential applications in cancer treatment. One area of interest is the development of more efficient synthesis methods for 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, which could make it more widely available for research and potentially for clinical use. Additionally, further studies are needed to better understand the potential toxicity and side effects of 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, as well as its efficacy in vivo. Finally, researchers are exploring the potential of combining 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.

Synthesis Methods

3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be synthesized using a variety of methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. One popular method involves the reaction of 3,4-difluoroaniline with chalcone in the presence of a base catalyst, followed by purification and isolation of the desired product.

Scientific Research Applications

3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLRDAXMYWFVSS-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one

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